REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][N:3]=1.[NH2:10][OH:11]>CO>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][OH:11])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
27.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for an additional 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=NO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |